4-(Prop-2-en-1-yl)benzene-1,3-diol
Overview
Description
. It is widely recognized for its aromatic properties and is commonly used in the flavoring and fragrance industries. Additionally, eugenol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eugenol can be synthesized through several methods. One common approach involves the isomerization of isoeugenol in the presence of a catalyst. Another method includes the allylation of guaiacol (2-methoxyphenol) with allyl bromide under basic conditions .
Industrial Production Methods: Industrially, eugenol is primarily extracted from clove oil through steam distillation. The oil is then subjected to fractional distillation to isolate eugenol. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Eugenol undergoes various chemical reactions, including:
Oxidation: Eugenol can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Hydrogenation of eugenol yields dihydroeugenol, which is used in the fragrance industry.
Substitution: Eugenol can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.
Major Products Formed:
Vanillin: Formed through oxidation.
Dihydroeugenol: Formed through reduction.
Nitroeugenol: Formed through nitration.
Scientific Research Applications
Eugenol has a wide range of applications in scientific research:
Mechanism of Action
Eugenol exerts its effects through multiple mechanisms:
Antioxidant Activity: Eugenol captures free radicals and interrupts free radical chain reactions, thereby reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Antimicrobial Activity: Eugenol disrupts the cell membrane of microorganisms, leading to cell lysis.
Comparison with Similar Compounds
Eugenol is structurally similar to other phenolic compounds such as:
Isoeugenol: An isomer of eugenol with similar aromatic properties but different biological activities.
Methyleugenol: A methylated derivative of eugenol with enhanced fragrance properties.
Vanillin: An oxidation product of eugenol with a distinct vanilla aroma.
Uniqueness: Eugenol’s unique combination of aromatic, antioxidant, anti-inflammatory, and antimicrobial properties makes it a versatile compound with diverse applications in various fields .
Properties
IUPAC Name |
4-prop-2-enylbenzene-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6,10-11H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUCMXVCGIAHHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552015 | |
Record name | 4-(Prop-2-en-1-yl)benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616-52-0 | |
Record name | 4-(Prop-2-en-1-yl)benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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